Alcaloides de pavina

Pavine alkaloids are a class of natural bioactive compounds primarily found in plants from the Pavionaceae family, which includes species such as *Pavonia* and *Sideroxylon*. These alkaloids exhibit a diverse range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. Structurally, pavine alkaloids are characterized by complex ring systems, often featuring multiple heterocycles and functional groups that contribute to their pharmacological potential. Notable examples include *pavonine* and *pavonidine*, which have been the subjects of extensive research due to their unique chemical structures and therapeutic applications. The study of these alkaloids continues to offer insights into novel drug discovery and development strategies for treating various diseases.

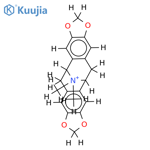

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

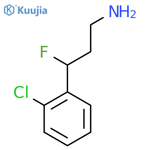

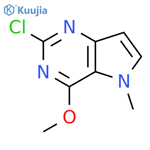

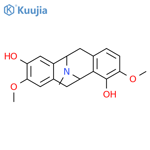

|

Benzo[5,6]cycloocta[1,2-f]-1,3-benzodioxol-5,11-imin-10-ol,5,6,11,12-tetrahydro-9-methoxy-14-methyl-, (5S)- (9CI) | 131985-46-1 | C19H19NO4 |

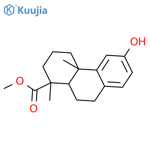

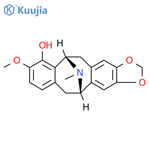

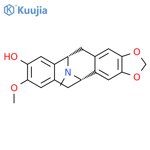

|

N-methylpavine | 16584-62-6 | C21H25NO4 |

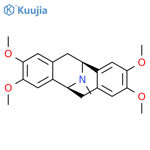

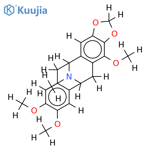

|

Eschscholtzinone | 119060-95-6 | C19H15NO5 |

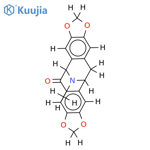

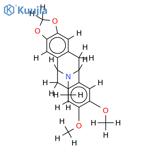

|

(()-Munitagine | 55903-28-1 | C19H21NO4 |

|

(-)-Argemonine N-oxide | 18841-61-7 | C21H25NO5 |

|

(+)-caryachine | 37686-77-4 | C19H19NO4 |

|

8,9,13-trimethoxy-14-methyl-5,6,11,12-tetrahydro-5,11-epiazano-benzo[5',6']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | 60941-19-7 | C21H23NO5 |

|

(+)-eschscholzidine | 52437-08-8 | C20H21NO4 |

|

(5S)-15,15-dimethyl-5,6,12,13-tetrahydro-5,12-epiazano-cycloocta[1'',2'':4,5;5'',6'':4',5']bis(benzo[1,2-d][1,3]dioxol)ium; perchlorate | 17939-30-9 | C20H20NO4 |

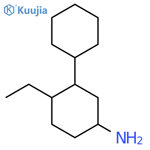

|

O-methylplatycerine | 7688-85-9 | C21H25NO4 |

Literatura Relacionada

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornecedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados